Circulating Exposure: N-acetyl Lenalidomide vs. Lenalidomide and 5-Hydroxy Lenalidomide in Humans
In a human mass balance study, N-acetyl Lenalidomide was identified as a minor circulating metabolite, accounting for less than 5% of the total drug-related radioactivity in plasma and excreta following oral administration of [14C]-lenalidomide. This was comparable to the other primary metabolite, 5-hydroxy-lenalidomide, which also constituted less than 5% of the total radioactivity. In stark contrast, the parent compound, lenalidomide, represented the vast majority of the circulating radioactivity (approximately 92% of the plasma area under the curve) [1]. This quantitative evidence defines N-acetyl Lenalidomide's role as a minor metabolic product.
| Evidence Dimension | Percentage of Total Circulating Radioactivity in Human Plasma |
|---|---|
| Target Compound Data | <5% of total [14C] radioactivity |
| Comparator Or Baseline | Lenalidomide (parent): ~92% of plasma [14C]-AUC; 5-hydroxy-lenalidomide: <5% of total [14C] radioactivity |
| Quantified Difference | Approximately 18-fold lower exposure compared to parent drug. |
| Conditions | Single oral dose of 25 mg [14C]-lenalidomide to healthy male subjects (n=6); plasma and urine analyzed by LC-MS and radiochemical detection. |
Why This Matters
This quantification confirms that N-acetyl Lenalidomide is a minor circulating species, a fact essential for setting appropriate acceptance criteria in bioanalytical method validation and for interpreting in vivo pharmacology studies.
- [1] Chen, N., Wen, L., Lau, H., Surapaneni, S., & Kumar, G. (2012). Pharmacokinetics, metabolism and excretion of [14C]-lenalidomide following oral administration in healthy male subjects. Cancer Chemotherapy and Pharmacology, 69(3), 789–797. View Source
